1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole
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Overview
Description
This compound is a benzimidazole derivative with a tetrafluoro-trimethylsilyl-ethyl group attached. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure . The tetrafluoro-trimethylsilyl-ethyl group is a type of organosilicon compound, which are known for their reactivity and wide use in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzimidazole core with the tetrafluoro-trimethylsilyl-ethyl group attached at one of the nitrogen atoms of the imidazole ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzimidazoles are known to participate in a variety of chemical reactions, including acting as ligands in coordination chemistry and as a part of various catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the benzimidazole ring and the tetrafluoro-trimethylsilyl-ethyl group. For example, the benzimidazole portion could contribute to the compound’s aromaticity and potentially its ability to participate in pi stacking interactions .Scientific Research Applications
Reaction Mechanisms and Organic Synthesis
Difluorocarbene Reactions : Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), a compound closely related to the chemical , reacts with molecules containing N-alkylimidazole or benzimidazole structures, leading to the formation of N-difluoromethylthioureas. This illustrates its potential use in synthesizing diverse organic compounds (Xu et al., 2006).
Synthesis of Amino Acid Mimetics : Studies have shown the use of related compounds in the synthesis of trisubstituted imidazoles, which can lead to optically active amino acid mimetics with a C-terminal imidazole. This has implications in peptide chemistry and drug design (Zaman et al., 2005).
Materials Science and Engineering
Crystal Structure Engineering : Research has demonstrated the use of benzimidazole derivatives in engineering polar crystal structures exclusively through π–π stacking between aryl and polyfluoroaryl groups. This has potential applications in material science, particularly in the design of molecular crystals with specific properties (Lane et al., 2013).
Ionic Liquids and Catalysis : Benzimidazole derivatives are used in the synthesis and characterization of novel acidic ionic liquids. These liquids show good catalytic activity in reactions like esterification, indicating their potential as catalysts in organic reactions (Wang et al., 2013).
Biological Applications
Antimicrobial Activity : Some benzimidazole derivatives have been studied for their antimicrobial activity. For instance, 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have shown activity against various microbial strains, highlighting their potential use in developing new antimicrobial agents (Salahuddin et al., 2017).
Antiparasitic Effects : Research has also explored the use of 2-(trifluoromethyl)-1H-benzimidazole derivatives for their antiparasitic effects against protozoa and Trichinella spiralis. These studies are significant in the search for new treatments against parasitic infections (Hernández‐Luis et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-(benzimidazol-1-yl)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4N2Si/c1-19(2,3)12(15,16)11(13,14)18-8-17-9-6-4-5-7-10(9)18/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNCDARITIBEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(N1C=NC2=CC=CC=C21)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4N2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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